Brassicasterol

Description

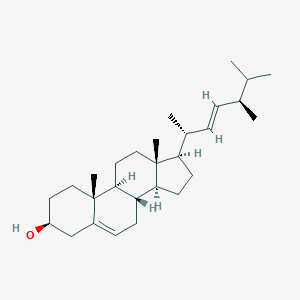

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILXMJHPFNGGTO-ZAUYPBDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197124 | |

| Record name | Brassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-67-9 | |

| Record name | Brassicasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassicasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosta-5,22(E)-dien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSICASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0KG2XFOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Brassicasterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassicasterol, a prominent phytosterol found in various terrestrial and marine sources, has garnered significant attention for its diverse biological activities, including its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound. It delves into its physicochemical properties, spectroscopic characterization, and key signaling pathways it modulates, particularly the AKT and androgen receptor (AR) signaling cascades. Detailed experimental protocols for the extraction, purification, and analysis of this compound are also presented to facilitate further research and development.

Chemical Structure and Stereochemistry

This compound, with the systematic IUPAC name (3β,22E)-Ergosta-5,22-dien-3-ol, is a C28 sterol.[1][2] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene steroid nucleus and an eight-carbon side chain attached to C-17.

Key Structural Features:

-

Steroid Nucleus: The core structure consists of four fused rings (A, B, C, and D). A double bond is present between C-5 and C-6 in the B ring. The hydroxyl group at the C-3 position has a β-configuration, meaning it projects above the plane of the ring system.[2]

-

Side Chain: A double bond with an E (trans) configuration is located between C-22 and C-23. A methyl group is present at the C-24 position with an α-configuration (projecting below the plane), making it a 24-methyl sterol.[3]

The precise stereochemistry of this compound is crucial for its biological activity and is defined as (3S,8S,9S,10R,13R,14S,17R)-17-[(1R,2E,4R)-1,4,5-trimethylhex-2-en-1-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[2]

Molecular Formula: C₂₈H₄₆O[4]

Molecular Weight: 398.66 g/mol [4]

CAS Number: 474-67-9[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Physicochemical Properties

| Property | Value | References |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 148-151 °C | [2][5] |

| Solubility | Soluble in ethanol, chloroform, and other organic solvents.[6] Insoluble in water.[3] Specific solubilities include: DMF: 1 mg/ml, DMSO: 0.1 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml. | [7] |

Spectroscopic Data

| Technique | Key Features and Data | References |

| ¹H-NMR | Characteristic signals include those for the olefinic protons at C-6, C-22, and C-23, as well as the methyl protons of the steroid nucleus and the side chain. | [8][9] |

| ¹³C-NMR | The spectrum shows 28 distinct carbon signals, with key resonances for the sp² carbons of the double bonds and the carbon bearing the hydroxyl group. | [2][8] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum of the trimethylsilyl (TMS) ether derivative is commonly used for identification.[3] Electrospray ionization (ESI-MS/MS) shows a characteristic fragment ion at m/z 297, resulting from the partial elimination of the side chain.[10] | |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) group stretching, C-H stretching of alkanes, C=C stretching of the double bonds, and C-O stretching. | [11][12] |

Signaling Pathways and Biological Activity

This compound has been shown to exert significant anti-cancer effects, particularly in prostate cancer, through the dual inhibition of the AKT and androgen receptor (AR) signaling pathways.[13]

Inhibition of the AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[14][15] this compound has been demonstrated to inhibit the phosphorylation of AKT, a key kinase in this pathway.[13] This inhibition leads to the downregulation of downstream effectors, ultimately suppressing cancer cell proliferation and inducing apoptosis.

Caption: this compound's inhibition of AKT phosphorylation.

Inhibition of the Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer development and progression.[13] this compound has been shown to downregulate the expression of both AR and its target gene, prostate-specific antigen (PSA).[13] This inhibition disrupts the normal function of the AR signaling pathway, leading to reduced cancer cell growth and migration.

Caption: this compound's effect on AR signaling.

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of this compound are crucial for consistent and reproducible research.

Extraction of this compound from Rapeseed

This protocol describes a common method for the extraction of phytosterols, including this compound, from rapeseed.[16][17]

Materials:

-

Rapeseed, finely ground

-

Methanol

-

Chloroform

-

Deionized water

-

n-Hexane

-

β-cholestanol (internal standard)

-

Centrifuge

-

Sonicator

-

Vortex mixer

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 0.2 g of finely ground rapeseed powder into a glass test tube.

-

Solvent Addition: Add 2.2 mL of methanol and mix thoroughly. Then, add 4.4 mL of chloroform.

-

Internal Standard: Add 100 µL of β-cholestanol (1 mg/mL in n-hexane) as an internal standard.

-

Extraction: Vortex the mixture at 1800 rpm for 5 minutes, followed by sonication at 30 °C for 1 hour.

-

Phase Separation: Add 1.65 mL of deionized water, vortex for 10 minutes, and then centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous phases.

-

Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids.

-

Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in 5 mL of n-hexane for further analysis.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of this compound from a mixed phytosterol extract.[18][19]

Instrumentation and Columns:

-

HPLC system with a UV or charged aerosol detector (CAD)

-

Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)

Mobile Phase:

-

A gradient elution is typically used. For example:

-

Mobile Phase A: Methanol/water/acetic acid (750:250:4, v/v/v)

-

Mobile Phase B: Acetone/methanol/tetrahydrofuran/acetic acid

-

Procedure:

-

Sample Preparation: Dissolve the crude phytosterol extract in a suitable solvent, such as a 1:1 mixture of methanol and chloroform.

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the sample onto the HPLC column.

-

Chromatographic Separation: Run the HPLC with a suitable gradient program to separate the different phytosterols. The exact gradient will depend on the specific column and instrument used.

-

Detection and Fraction Collection: Monitor the elution of compounds using the detector. Collect the fractions corresponding to the this compound peak based on the retention time of a this compound standard.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or GC-MS.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.[3][20]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for sterol analysis (e.g., HP-5MS)

Derivatization Reagent:

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.

Procedure:

-

Saponification and Extraction (if starting from oil):

-

Saponify the oil sample with ethanolic potassium hydroxide.

-

Extract the unsaponifiable matter with a non-polar solvent like hexane.

-

-

Derivatization:

-

Evaporate the solvent from the extract.

-

Add the silylating reagent to the dried extract and heat to convert the hydroxyl group of this compound to its trimethylsilyl (TMS) ether. This increases its volatility for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the different sterol TMS ethers.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Identify this compound based on its retention time and the fragmentation pattern of its TMS ether in the mass spectrum, comparing it to a standard.

-

Logical Workflow for this compound Research

The following diagram illustrates a typical workflow for the study of this compound, from its source to the analysis of its biological activity.

Caption: A typical research workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and biological activity of this compound. The presented data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the therapeutic potential of this compound, particularly in the context of cancer and other diseases, is warranted. The methodologies outlined herein should facilitate these future research endeavors.

References

- 1. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [standards.chromadex.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound from Edible Aquacultural Hippocampus abdominalis Exerts an Anti-Cancer Effect by Dual-Targeting AKT and AR Signaling in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction, Isolation of Bioactive Compounds and Therapeutic Potential of Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Ubiquitous Marker: A Technical Guide to Brassicasterol in Phytoplankton

An In-depth Examination of the Natural Sources, Distribution, Biosynthesis, and Analysis of a Key Algal Sterol for Researchers, Scientists, and Drug Development Professionals.

Introduction

Brassicasterol ((22E)-ergosta-5,22-dien-3β-ol) is a C28 phytosterol that serves as a crucial biomarker for the presence of marine and freshwater algal matter.[1][2] Synthesized by a variety of unicellular algae, particularly diatoms, this sterol plays a fundamental role in maintaining the structure and fluidity of cellular membranes.[3][4] Its stability in sediments also makes it an invaluable tool in paleoceanographic reconstructions of past algal productivity.[2] For researchers in drug development, understanding the sources and biosynthesis of this compound is pertinent, as phytosterols, in general, are investigated for their health benefits, including cholesterol-lowering properties.[3][5] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in phytoplankton, details the experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Natural Sources and Quantitative Distribution of this compound

This compound is widely distributed among various phytoplankton classes, though its abundance varies significantly. Diatoms (Bacillariophyceae) are considered the primary producers of this compound, with many species containing it as their major sterol.[6][7] It is also found in some species of dinoflagellates (Dinophyceae) and haptophytes (Haptophyceae), though typically in lower concentrations.[8][9] The concentration of this compound can be influenced by environmental factors such as temperature and nutrient availability.[10][11]

The following table summarizes the quantitative distribution of this compound in selected phytoplankton species, providing a comparative view of its prevalence.

| Phytoplankton Class | Species | This compound (% of Total Sterols) | This compound (μg/g Dry Weight) | Reference |

| Bacillariophyceae (Diatoms) | Cyclotella nana | Predominantly this compound | - | [12] |

| Nitzschia closterium | Predominantly this compound | - | [12] | |

| Phaeodactylum tricornutum | Most abundant sterol | - | [13] | |

| Skeletonema costatum | - | 91 (total sterols) | [14] | |

| Haptophyceae | Emiliania huxleyi | Major component | - | [8] |

| Hymenomonas carterae | Major component | - | [8] | |

| Isochrysis galbana | Major component | - | [8] | |

| Crystallolithus hyalinus | Major component | - | [8] | |

| Cryptophyceae | Cryptomonas ovata | Present (as epithis compound) | - | [10] |

| Dinophyceae | - | Can produce this compound | - | [9] |

Biosynthesis of this compound in Phytoplankton

The biosynthesis of this compound in phytoplankton, particularly in diatoms, follows the general isoprenoid pathway, starting from acetyl-CoA.[3] In diatoms, the pathway proceeds via the mevalonate (MVA) pathway to produce the precursor isopentenyl diphosphate (IPP).[13] A key distinguishing feature in diatoms and other photosynthetic organisms is the cyclization of 2,3-oxidosqualene to cycloartenol, rather than lanosterol which is characteristic of animals and fungi.[15][16] From cycloartenol, a series of enzymatic modifications, including demethylations, isomerizations, and desaturations, lead to the final this compound molecule. Key enzymes in this latter part of the pathway include sterol C24-methyltransferases (SMT) and sterol C22-desaturases.[17][18][19]

References

- 1. Frontiers | Exploiting microalgal diversity for sterol production [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Exploiting microalgal diversity for sterol production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sterol and fatty acid composition of four marine haptophycean algae | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. (Open Access) The Occurrence of this compound in the Diatoms, Cyclotella nana and Nitzschia closterium (1971) | Akio Kanazawa | 46 Citations [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 16. Resolving phytosterols in microalgae using offline two-dimensional reversed phase liquid chromatography-supercritical fluid chromatography coupled with quadrupole time-of-flight mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sterol Biosynthesis in Four Green Algae: A Bioinformatic Analysis of the Ergosterol Versus Phytosterol Decision Point - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Pivotal Role of Brassicasterol in the Architecture and Function of Plant Cell Membranes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phytosterols are integral components of plant cell membranes, critically influencing their biophysical properties and regulating cellular processes. Among the diverse array of plant sterols, brassicasterol, a C28 sterol, holds a unique position. This technical guide provides an in-depth exploration of the physiological role of this compound in plant cell membranes. We delve into its structural characteristics, its impact on membrane fluidity and permeability, and its involvement in the formation of specialized membrane microdomains. Furthermore, this document outlines detailed methodologies for the analysis of this compound and the characterization of its effects on membrane dynamics. Finally, we visualize key signaling pathways and experimental workflows to provide a comprehensive understanding of this compound's function for researchers in plant biology and drug development.

Introduction: The Significance of Phytosterols in Plant Membranes

Plant cell membranes are dynamic structures that not only provide a physical barrier but also serve as a platform for a multitude of cellular activities, including signal transduction, transport, and stress responses. The lipid composition of these membranes is a key determinant of their function. Phytosterols, the plant equivalent of cholesterol in mammals, are crucial components of these membranes, constituting a significant portion of the total lipid content.[1] Unlike the singular prominence of cholesterol in animal cells, plant membranes feature a complex mixture of sterols, with β-sitosterol, stigmasterol, and campesterol being the most abundant.[1]

This compound ((24R)-ergosta-5,22E-dien-3β-ol) is a significant phytosterol, particularly abundant in the Brassicaceae family, as well as in various algae and marine phytoplankton.[2][3] Its unique structural features, including a methyl group at the C-24 position and a double bond at C-22 in the side chain, distinguish it from other common phytosterols and confer specific properties to the membranes it inhabits.[4] This guide will elucidate the multifaceted role of this compound in plant cell membranes, providing a technical resource for its study and potential applications.

Structural and Functional Comparison of Major Phytosterols

The physiological effects of different sterols on membrane properties are intimately linked to their molecular geometry. The planarity of the sterol ring structure and the conformation of the C-17 alkyl side chain are critical determinants of how a sterol molecule intercalates between phospholipids and influences membrane dynamics.

Table 1: Structural Comparison of Major Phytosterols

| Sterol | Chemical Formula | Key Structural Features |

| This compound | C28H46O | C-24 methyl group; Double bond at C-22 |

| Campesterol | C28H48O | C-24 methyl group; Saturated side chain |

| Sitosterol | C29H50O | C-24 ethyl group; Saturated side chain |

| Stigmasterol | C29H48O | C-24 ethyl group; Double bond at C-22 |

| Cholesterol | C27H46O | No C-24 alkyl group; Saturated side chain |

The presence of the C-24 methyl group and the C-22 double bond in this compound results in a less extended and more bent conformation of its alkyl side chain compared to cholesterol.[4] This structural nuance has significant implications for its interaction with phospholipids and its overall effect on membrane organization.

This compound's Impact on Membrane Biophysical Properties

This compound, like other phytosterols, plays a crucial role in modulating the fluidity and permeability of plant cell membranes, which is essential for adaptation to environmental stresses such as temperature fluctuations.[5]

Membrane Fluidity

The intercalation of sterols into the phospholipid bilayer restricts the motion of the fatty acyl chains, leading to an increase in membrane order and a decrease in fluidity in the liquid-crystalline state. Conversely, in the gel state, sterols disrupt the tight packing of phospholipids, thereby increasing membrane fluidity.

A comparative differential scanning calorimetry (DSC) study on dipalmitoylphosphatidylcholine (DPPC) bilayers revealed that this compound and campesterol are less effective than cholesterol at ordering the hydrocarbon chains of fluid-state membranes.[4] This suggests that the alkyl side chain modifications in these plant sterols reduce their ability to induce the same degree of membrane ordering as cholesterol.[4] This lesser ordering effect could be advantageous for plants, allowing for a more finely tuned regulation of membrane fluidity in response to a wider range of environmental temperatures.

Membrane Permeability

Sterols generally decrease the permeability of the phospholipid bilayer to small ions and molecules by increasing the packing density of the lipids.[6] Studies on model membranes have shown that phytosterols can inhibit the abscisic acid (ABA)-induced increase in membrane permeability to solutes like carboxyfluorescein and erythritol.[7] While specific quantitative data for this compound's effect on permeability is limited, the general principle of sterol-mediated reduction in permeability applies. The structural differences in this compound's side chain may lead to a differential effect on permeability compared to other phytosterols, a subject requiring further investigation.

Role in Membrane Microdomains (Lipid Rafts)

Plant plasma membranes are not homogenous structures but are organized into specialized microdomains, often referred to as lipid rafts.[8] These domains are enriched in sterols and sphingolipids and are thought to serve as platforms for the assembly of signaling complexes and to be involved in processes such as protein trafficking and plant-pathogen interactions.[8][9]

Detergent-resistant membrane (DRM) fractions, which are considered to be representative of lipid rafts, are enriched in sterols, including 24-methylcholesterol (a derivative of campesterol), sitosterol, and stigmasterol.[8] The specific lipid composition of these microdomains is crucial for their formation and function. Given its structural similarities to other raft-associated sterols, this compound is likely a component of these microdomains in plants where it is abundant. The unique conformation of this compound may influence the specific protein and lipid composition of these rafts, thereby modulating their functional properties.

Table 2: Sterol Composition of Detergent-Resistant Membranes (DRMs) from Leek Seedling Plasma Membranes

| Sterol | Percentage of Total Sterols in DRMs |

| Sitosterol | 55% |

| Stigmasterol | 25% |

| Campesterol | 20% |

| Note: This table is based on data from Mongrand et al. (2004) and illustrates the enrichment of common phytosterols in DRMs. Specific data for this compound in DRMs from Brassicaceae is an area for future research. |

This compound as a Precursor to Brassinosteroids

One of the most well-characterized roles of C28 sterols, including this compound, is their function as precursors in the biosynthesis of brassinosteroids (BRs).[1] BRs are a class of polyhydroxylated steroid hormones that regulate a wide range of developmental processes in plants, including cell elongation, division, and differentiation, as well as responses to biotic and abiotic stresses.[10]

The biosynthesis of brassinolide, the most active brassinosteroid, proceeds from campesterol, which is converted to this compound in a series of enzymatic steps.[1] Therefore, the availability of this compound in the cell is a critical factor in maintaining the homeostasis of these essential plant hormones.

The Brassinosteroid Signaling Pathway

The perception of brassinosteroids occurs at the cell surface, initiating a signal transduction cascade that ultimately leads to changes in gene expression. This pathway is one of the best-understood receptor kinase-mediated signaling pathways in plants.[10]

Experimental Protocols

A thorough understanding of the role of this compound necessitates robust experimental methodologies. This section outlines key protocols for the analysis of sterols and the characterization of membrane properties.

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and quantification of this compound and other phytosterols from plant tissues.

Workflow for Sterol Analysis:

Detailed Steps:

-

Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen, lyophilized, and ground to a fine powder.

-

Internal Standard Addition: A known amount of an internal standard (e.g., epicoprostanol), which is not naturally present in the plant tissue, is added to the sample for accurate quantification.[11]

-

Saponification: The sample is subjected to alkaline hydrolysis by refluxing with a solution of potassium hydroxide in ethanol. This process cleaves the ester bonds of steryl esters and glycosidic bonds of steryl glycosides, converting all sterols to their free form.[11]

-

Extraction: The unsaponifiable fraction, containing the free sterols, is extracted from the saponified mixture using a nonpolar solvent such as hexane or diethyl ether.

-

Derivatization: The hydroxyl group of the sterols is derivatized, typically by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility and improve their chromatographic properties.[12]

-

GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The sterols are separated based on their retention times on the GC column and identified based on their characteristic mass spectra.[13]

-

Quantification: The amount of each sterol is determined by comparing the area of its chromatographic peak to the peak area of the internal standard.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to assess the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a measure of membrane fluidity.

Principle:

This method utilizes a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the membrane.[14] The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes. The anisotropy (r) is calculated using the following formula:

r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

Where:

-

Ivv is the fluorescence intensity with the excitation and emission polarizers oriented vertically.

-

Ivh is the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally.

-

G is a correction factor for the differential transmission of vertically and horizontally polarized light by the instrument.

An increase in membrane fluidity leads to a faster rotation of the DPH probe, resulting in a lower fluorescence anisotropy value.

Experimental Protocol Outline:

-

Membrane Preparation: Isolate plasma membrane vesicles from plant tissue or protoplasts.

-

Probe Labeling: Incubate the membrane vesicles with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to incorporate into the membranes.

-

Fluorescence Measurement: Place the labeled membrane suspension in a fluorometer equipped with polarizers.

-

Data Acquisition: Excite the sample with vertically polarized light at the appropriate wavelength for DPH (e.g., 360 nm) and measure the emission intensities at the vertical and horizontal positions (e.g., 430 nm).

-

Anisotropy Calculation: Calculate the fluorescence anisotropy using the formula above.

Studying Sterol-Protein Interactions

Investigating the interactions between this compound and membrane proteins is crucial for understanding its role in signaling and other membrane-associated processes. A variety of in vitro and in vivo techniques can be employed.

Table 3: Methodologies for Studying Sterol-Protein Interactions

| Method | Principle | Advantages | Limitations |

| Protein-Lipid Overlay Assay | Proteins are incubated with a membrane strip spotted with different lipids, and binding is detected using an antibody against the protein of interest. | Simple, allows for screening of interactions with multiple lipids. | Non-quantitative, potential for false positives due to non-specific binding. |

| Liposome Co-sedimentation Assay | A protein of interest is incubated with liposomes of a defined lipid composition. If the protein binds to the liposomes, it will co-sediment upon centrifugation. | Provides evidence of direct interaction in a membrane-like environment. | Can be influenced by protein aggregation. |

| Surface Plasmon Resonance (SPR) | A protein is immobilized on a sensor chip, and the binding of liposomes containing different sterols is measured in real-time. | Quantitative, provides kinetic data (association and dissociation rates). | Requires specialized equipment, protein immobilization can affect its conformation. |

| Microscale Thermophoresis (MST) | Measures the change in the movement of a fluorescently labeled protein in a temperature gradient upon binding to a ligand (e.g., sterol-containing nanodiscs). | Highly sensitive, requires small sample amounts, can be performed in solution. | Requires a fluorescently labeled protein. |

Conclusion and Future Perspectives

This compound is a key player in defining the biophysical properties and functional landscape of plant cell membranes. Its unique structure influences membrane fluidity, permeability, and the organization of membrane microdomains. Furthermore, its role as a precursor to the essential brassinosteroid hormones underscores its importance in plant growth and development.

While significant progress has been made in understanding the general functions of phytosterols, several areas related to this compound warrant further investigation. Future research should focus on:

-

Quantitative analysis of the specific effects of this compound on membrane fluidity and permeability in comparison to other phytosterols under various environmental conditions.

-

Elucidating the precise lipid and protein composition of this compound-containing membrane microdomains and their role in specific signaling pathways.

-

Investigating the direct interactions of this compound with membrane proteins and their functional consequences.

-

Exploring the potential of modulating this compound content in crop plants to enhance stress tolerance and improve agricultural productivity.

A deeper understanding of the physiological role of this compound will not only advance our knowledge of fundamental plant biology but also open new avenues for the development of novel strategies in agriculture and biotechnology.

References

- 1. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A comparative calorimetric study of the effects of cholesterol and the plant sterols campesterol and this compound on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant sterol inhibition of abscisic acid-induced perturbations in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. researchgate.net [researchgate.net]

The Dichotomy of a Biomarker: Brassicasterol in Terrestrial and Marine Environments

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Brassicasterol (ergosta-5,22-dien-3β-ol) is a C28 phytosterol that has garnered significant attention as a molecular biomarker. Its distinct distribution patterns between marine and terrestrial ecosystems provide a powerful tool for tracing the origin of organic matter in environmental and geological studies. Predominantly synthesized by marine phytoplankton, particularly diatoms and haptophytes, its presence in marine sediments and the water column serves as a reliable indicator of marine algal input.[1][2][3] Conversely, in terrestrial environments, this compound is found in much lower concentrations, with notable exceptions such as the seeds of Brassicaceae family plants, including rapeseed (canola).[1][4] This guide provides a comprehensive overview of the occurrence of this compound, details the analytical protocols for its quantification, and explores its role in biological signaling pathways, offering insights for environmental scientists and drug development professionals.

Quantitative Occurrence of this compound: A Comparative Analysis

The concentration of this compound varies significantly between marine and terrestrial sources. While it is a major sterol in many marine algae, it is typically a minor component in terrestrial plants, with the notable exception of rapeseed oil.[5][6] The following tables summarize the quantitative data on this compound occurrence from various studies.

Table 1: this compound Content in Marine Sources

| Marine Source (Organism/Matrix) | This compound Concentration | Notes |

| Phytoplankton (various species) | Varies; can be a major sterol | Often used as a biomarker for diatoms and haptophytes.[3] |

| Noctiluca milaris (Dinoflagellate) | 73% of total sterols | [1] |

| Gymnodinium simplex (Dinoflagellate) | 53% of total sterols | [1] |

| Brown Macroalgae (various species) | Present, but fucosterol is often dominant | [5] |

| Marine Sediments | Highly variable; used in paleo-oceanography | Concentrations decrease with depth in sediment cores.[1][7][8] |

| Oceanic Water Column | Used to trace autotrophic carbon pools | Measured relative to particulate organic carbon.[2] |

Table 2: this compound Content in Terrestrial Sources

| Terrestrial Source (Organism/Matrix) | This compound Concentration | Notes |

| Rapeseed Oil (Canola Oil) | 893.84 - 1406.87 mg/100g (total phytosterols) | This compound constitutes 7.86% to 16.35% of the total sterol fraction.[6][9] |

| Soybean Oil | ~3.6% of total phytosterols | Present in much smaller amounts compared to rapeseed oil.[9] |

| General Terrestrial Plants | Typically low to non-existent | β-sitosterol and campesterol are the dominant phytosterols.[3] |

| Soils and Sediments (terrestrial input) | Low; used to differentiate from marine input | The ratio of this compound to other sterols like β-sitosterol indicates the source of organic matter.[1][10] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from complex environmental or biological matrices requires a multi-step analytical approach. The following protocol outlines a standard methodology based on gas chromatography-mass spectrometry (GC-MS), a widely used technique for sterol analysis.

Sample Preparation and Lipid Extraction

-

Lyophilization: Samples (e.g., sediment, algal biomass, plant tissue) are freeze-dried to remove water.

-

Homogenization: The dried sample is ground into a fine powder to ensure efficient extraction.

-

Saponification (Alkaline Hydrolysis): To liberate esterified sterols, the sample is refluxed with a methanolic potassium hydroxide solution (e.g., 6% KOH in methanol).[1] This step breaks the ester bonds, releasing free sterols.

-

Extraction of Unsaponifiables: After saponification, the mixture is cooled and partitioned with a non-polar solvent such as hexane or n-heptane. The non-polar layer, containing the unsaponifiable lipids (including sterols), is collected. This step is repeated multiple times to ensure complete extraction.[1]

-

Purification (Optional): The extracted lipid fraction can be further purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the sterol fraction from other lipids.[1]

Derivatization

Due to their low volatility, sterols are typically derivatized before GC analysis. This involves converting the polar hydroxyl group into a less polar, more volatile silyl ether.

-

Drying: The purified sterol fraction is dried completely under a stream of nitrogen gas.

-

Silylation: The dried extract is reconstituted in a suitable solvent (e.g., pyridine or toluene), and a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.[1]

-

Reaction: The mixture is heated (e.g., at 60-70°C for 30 minutes) to ensure complete conversion to trimethylsilyl (TMS) ethers.

Instrumental Analysis (GC-MS)

-

Injection: An aliquot of the derivatized sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., a non-polar DB-5ms or HP-5ms column). The separation is based on the boiling points and interactions of the compounds with the column's stationary phase.

-

Detection and Quantification: As the compounds elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for positive identification. Quantification is achieved by comparing the peak area of the this compound-TMS ether to that of an internal standard.

An alternative and increasingly popular method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which often does not require derivatization, thus simplifying sample preparation.[11]

Visualization of Pathways and Workflows

Logical and Experimental Workflows

The analysis of this compound follows a systematic workflow from sample collection to data interpretation. This process is crucial for ensuring the quality and reliability of the results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Water column distribution and carbon isotopic signal of cholesterol, this compound and particulate organic carbon in the Atlantic sector of the Southern Ocean [archimer.ifremer.fr]

- 3. bg.copernicus.org [bg.copernicus.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Brassicasterol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassicasterol, a phytosterol predominantly found in marine algae, phytoplankton, and plants of the Brassicaceae family, has emerged as a molecule of significant interest in the field of drug discovery.[1] Structurally similar to cholesterol, this compound exhibits a diverse range of biological activities, including anticancer, anti-inflammatory, antiviral, and cholesterol-lowering properties. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound and its derivatives, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and illustrates the underlying signaling pathways to support further research and development in this promising area. While research on this compound itself is expanding, the exploration of its synthetic derivatives remains a nascent but potentially fruitful field for enhancing its therapeutic profile.

Anticancer Activity

This compound has demonstrated notable anticancer effects, particularly in prostate cancer models. Its mechanism of action involves the dual targeting of critical signaling pathways involved in cancer cell proliferation, survival, and migration.

Inhibition of AKT and Androgen Receptor (AR) Signaling in Prostate Cancer

Studies have shown that this compound effectively downregulates the expression of the androgen receptor (AR) and prostate-specific antigen (PSA) in androgen-sensitive prostate cancer cells (LNCaP).[1][2][3] Furthermore, it exerts its anticancer effects in both androgen-dependent and androgen-independent prostate cancer cells by inhibiting the AKT signaling pathway.[1][2][3] This dual inhibition leads to the induction of apoptosis, cell cycle arrest at the sub-G1 phase, and a reduction in cell migration.[1][2][3]

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| LNCaP | Cell Viability | This compound | 100 µM | 36% viability | [4] |

| PC-3 | Cell Viability | This compound | 100 µM | 18% viability | [4] |

| LNCaP | Cell Growth Inhibition | This compound | 50 µM | 79% inhibition (IC50 = 18.43 µM) | [4] |

| LNCaP | Cell Migration | This compound | 10 µM | 54% inhibition | [1] |

| LNCaP | AR mRNA Expression | This compound | 10 µM | Significant downregulation | [2] |

| LNCaP | AR Protein Expression | This compound | 10 µM | 0.80-fold of control (24h) | [3] |

| LNCaP | PSA Protein Expression | This compound | 10 µM | Significant downregulation | [3] |

Signaling Pathway: this compound's Action in Prostate Cancer

Experimental Protocols: Anticancer Activity

1.2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed LNCaP or PC-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

1.2.2. Wound-Healing Assay for Cell Migration

-

Cell Seeding: Seed LNCaP cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound (e.g., 10 µM) or vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and 24 hours post-treatment.

-

Data Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.

1.2.3. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

-

Cell Treatment: Treat LNCaP cells with this compound (e.g., 50 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

1.2.4. Western Blot Analysis for AKT and AR

-

Protein Extraction: Lyse this compound-treated and control LNCaP cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[5] The mechanism is thought to involve the modulation of key inflammatory signaling pathways such as NF-κB.

Signaling Pathway: Putative Anti-inflammatory Action of this compound

References

- 1. This compound with Dual Anti-Infective Properties against HSV-1 and Mycobacterium tuberculosis, and Cardiovascular Protective Effect: Nonclinical In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and assessment of the relative toxicity of the oxidised derivatives of campesterol and dihydrothis compound in U937 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Isolation of Brassicasterol: A Technical Guide for Researchers

An In-depth Technical Guide on the Discovery, Isolation, and Analysis of Brassicasterol from Brassica Species

This technical guide provides a comprehensive overview of the discovery, isolation, and analytical determination of this compound, a key phytosterol characteristic of the Brassica genus. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context, modern experimental protocols, and quantitative data related to this important plant-derived sterol.

Introduction: The Significance of this compound

This compound ((22E)-ergosta-5,22-dien-3β-ol) is a 28-carbon phytosterol primarily synthesized by certain unicellular algae and terrestrial plants, most notably those of the Brassica family, such as rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2][3] Structurally similar to cholesterol, this compound is a significant component of the unsaponifiable fraction of rapeseed (canola) oil and serves as a crucial biomarker for identifying the presence of marine algal matter in environmental samples.[1]

In recent years, phytosterols have garnered significant attention for their health benefits, particularly their ability to lower plasma low-density lipoprotein (LDL) cholesterol levels.[4] this compound, along with other Δ22-unsaturated phytosterols, contributes to this effect by competitively inhibiting the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24), a key enzyme in the final step of cholesterol biosynthesis.[5] This specific biological activity makes this compound and its isolation from natural sources a topic of considerable interest for the development of nutraceuticals and pharmaceuticals. This guide outlines the foundational knowledge and detailed methodologies required to work with this compound.

Discovery and Historical Context

The first definitive isolation and characterization of this compound from rapeseed oil was documented by Erhard Fernholz and Homer E. Stavely in 1940. Their seminal work, published in the Journal of the American Chemical Society, established this compound as the "characteristic sterol of rapeseed oil."[1] Through a meticulous process of saponification of the oil and repeated crystallization of the resulting sterol mixture, they were able to separate this compound from its co-occurring sterol, sitosterol. Their research laid the groundwork for decades of subsequent studies into the composition and biological activity of phytosterols from Brassica species.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Brassica species is a multi-step process involving lipid extraction, saponification to release free sterols, and subsequent purification. The general workflow is outlined below.

Protocol 1: Lipid Extraction (Folch Method)

This protocol is a standard method for extracting total lipids from plant material.

-

Homogenization : Grind 10 g of dried Brassica seeds into a fine powder.

-

Solvent Addition : Add the powdered seeds to a flask containing 100 mL of a chloroform:methanol (2:1 v/v) solution.[6]

-

Extraction : Agitate the mixture for 1-2 hours at room temperature.

-

Washing : Add 25 mL of deionized water to the mixture, vortex for several seconds, and centrifuge to separate the phases.[6]

-

Collection : Carefully collect the lower chloroform layer, which contains the lipids.

-

Drying : Evaporate the solvent under vacuum using a rotary evaporator to yield the crude lipid extract.

Protocol 2: Saponification of Crude Oil

This step is essential to hydrolyze steryl esters and release free sterols.

-

Sample Preparation : Weigh approximately 1 g of the crude lipid extract into a reaction tube.[7]

-

Reagent Addition : Add 15 mL of ethanol and 10 mL of a 50% (w/v) aqueous potassium hydroxide (KOH) solution.[7]

-

Reaction : Seal the tube and heat in a water bath at 60°C for 60 minutes with occasional shaking.[7]

-

Extraction of Unsaponifiables :

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add 20 mL of ethanol, 10 mL of cold water, 10 mL of hot water, and rinse the tube with 3 mL of hexane, adding all to the funnel.[7]

-

Perform a liquid-liquid extraction by adding 25 mL of n-hexane and shaking vigorously. Allow the layers to separate.

-

Collect the upper hexane layer. Repeat the hexane extraction five times to maximize the recovery of the unsaponifiable matter.[7]

-

-

Washing and Drying : Combine the hexane extracts and wash three times with 10 mL portions of a 10% (v/v) aqueous ethanol solution. Dry the final hexane solution over anhydrous sodium sulfate.

-

Final Product : Evaporate the hexane to yield the unsaponifiable fraction containing free this compound.

Analytical Techniques for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the separation, identification, and quantification of phytosterols.

Protocol 3: GC-MS Analysis of Sterol Fraction

Prior to GC-MS analysis, the free sterols must be derivatized to increase their volatility.

-

Derivatization (Silylation) :

-

Dissolve a small amount of the unsaponifiable matter in an appropriate solvent (e.g., pyridine or acetonitrile).

-

Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and Trimethylchlorosilane (BSTFA:TMCS, 99:1).[8]

-

Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols.[8]

-

-

GC-MS Conditions :

-

GC Column : Use a capillary column suitable for sterol analysis, such as a HP-5MS (30 m × 0.25 mm × 0.25 μm).[8]

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.[8][9]

-

Injector Temperature : 280°C.[8]

-

Oven Temperature Program : An example program is: initial temperature of 60°C for 1 min, ramp at 25°C/min to 100°C, then at 15°C/min to 250°C, and finally at 3°C/min to 315°C, holding for 2 minutes.[8]

-

MS Detector :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Scan Range : m/z 50-500.

-

-

-

Identification : Identify this compound-TMS ether based on its specific retention time and comparison of its mass spectrum with a known standard or spectral library.

Quantitative Analysis of this compound in Brassica Species

The concentration of this compound can vary significantly depending on the Brassica species, cultivar, and environmental growing conditions. It is typically the third most abundant phytosterol in rapeseed/canola oil after β-sitosterol and campesterol.

| Brassica Species | Sample Type | This compound Content (% of Total Sterols) | This compound Content (Absolute) | Reference(s) |

| Brassica napus (Rapeseed/Canola) | Seed Oil | 8.5% - 15.3% | 0.26 - 0.58 g/kg oil; 488 µg/g oil | [7][10][11][12] |

| Brassica juncea (Indian Mustard) | Seed Oil | Data variable, but a known component | Total Sterols: ~606 mg/100g oil | [2][13] |

| Brassica oleracea (Kohlrabi) | Sprouts | Identified as a key sterol component | Not specified | [NA] |

| Wild Brassicaceae Species | Leaves | Variable, QTLs identified for content | Not specified | [14][15] |

Note: Absolute values and percentages can differ based on analytical methods, genotype, and environmental factors.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound exerts its cholesterol-lowering effect by targeting the final step in the Bloch pathway of cholesterol biosynthesis. It acts as a competitive inhibitor of the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24), which catalyzes the reduction of the Δ24 double bond in the side chain of desmosterol to form cholesterol.[5][16] The presence of a double bond at C-22 in the side chain of this compound is critical for this inhibitory activity.[5]

The competitive inhibition by this compound leads to an accumulation of the precursor, desmosterol, and a subsequent reduction in the synthesis of cholesterol in mammalian cells.[5][17] This mechanism represents a key aspect of the physiological effects of dietary phytosterols derived from Brassica sources.

Conclusion

This compound remains a phytosterol of significant scientific and commercial interest due to its prevalence in major oilseed crops and its specific biological activities. The protocols and data presented in this guide provide a technical foundation for researchers aiming to isolate, identify, and quantify this compound from Brassica species. A thorough understanding of these methodologies is crucial for advancing research in food science, nutraceuticals, and drug development, particularly in the context of cholesterol management and cardiovascular health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. This compound with Dual Anti-Infective Properties against HSV-1 and Mycobacterium tuberculosis, and Cardiovascular Protective Effect: Nonclinical In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytosterols, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Sterols regulate 3β-hydroxysterol Δ24-reductase (DHCR24) via dual sterol regulatory elements: cooperative induction of key enzymes in lipid synthesis by Sterol Regulatory Element Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diversity of Phytosterols in Leaves of Wild Brassicaceae Species as Compared to Brassica napus Cultivars: Potential Traits for Insect Resistance and Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. glpbio.com [glpbio.com]

Brassicasterol and its relationship to other C28 sterols

An In-Depth Technical Guide to Brassicasterol and its Relationship to other C28 Sterols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C28 phytosterol, is a significant biomarker for marine algal activity and a component of various terrestrial plants. Structurally similar to other sterols, it possesses a unique side-chain configuration that dictates its biological functions and metabolic fate. This technical guide provides a comprehensive overview of this compound, detailing its biosynthetic pathway in relation to other C28 sterols like ergosterol. It presents a comparative analysis of their chemical structures and explores the metabolic pathways of this compound in humans. Furthermore, this document outlines detailed experimental protocols for the extraction, identification, and quantification of this compound, supported by quantitative data and workflow diagrams to aid researchers in their analytical endeavors.

Introduction to this compound

This compound ((22E)-ergosta-5,22-dien-3β-ol) is a 28-carbon tetracyclic sterol synthesized by various unicellular algae (phytoplankton) and certain terrestrial plants, most notably from the Brassicaceae family, such as rapeseed (Brassica napus).[1][2] Its presence in environmental samples is frequently used as a biomarker to trace organic matter originating from marine algae.[1] Structurally, phytosterols like this compound are similar to cholesterol but differ in the alkyl substitution at the C24 position of the side chain.[3] this compound is a component of stigmasterol-rich plant sterol food ingredients and has been investigated for its potential role as a biomarker in Alzheimer's disease and for its effects on lipid metabolism.[1][4]

Biosynthesis of this compound and C28 Sterols

The biosynthesis of C28 sterols, including this compound, is a complex process that occurs in plants and fungi, diverging from the pathway of cholesterol synthesis found in animals.[5][6]

The Phytosterol Biosynthesis Pathway

In photosynthetic organisms, the biosynthesis of sterols begins with the cyclization of 2,3-oxidosqualene to cycloartenol, a key distinction from the non-photosynthetic lineage (e.g., fungi, animals) where lanosterol is the initial cyclization product.[7] From cycloartenol, a series of enzymatic reactions involving demethylations, isomerizations, and reductions leads to the formation of various phytosterols.

The C28-brassinosteroid (BR) biosynthesis pathway, which produces this compound's precursor, campesterol, has been extensively studied.[5] This pathway can proceed through either an early or late C-22 oxidation route. In the late C-22 oxidation pathway, 24-methylenecholesterol is reduced to campesterol.[5][8] Campesterol then serves as a crucial intermediate, which can be further modified to produce this compound or enter the brassinosteroid hormone synthesis pathway.[8] this compound is ultimately formed from campesterol through the introduction of a double bond at the C-22 position.

Brassinosteroids themselves are classified based on the carbon skeleton of their sterol precursors: C27-BRs are derived from cholesterol, C28-BRs from campesterol, and C29-BRs from β-sitosterol.[9]

This compound and its Relationship to Other Sterols

The biological function and analytical detection of sterols are dictated by their specific chemical structures. This compound shares the core tetracyclic steroid nucleus but differs from other sterols in its side chain.

Structural Comparison

The primary structural differences among cholesterol (C27), C28 sterols (this compound, ergosterol), and C29 sterols (β-sitosterol, stigmasterol) lie in the alkyl side chain attached at C-17 and the presence of double bonds in the B-ring and the side chain.[3] Ergosterol, the primary sterol in fungi, differs from this compound by having an additional double bond in the B-ring (C-7) and a different stereochemistry at the C-24 methyl group.

| Sterol | Class | Carbon Atoms | Key Structural Features |

| Cholesterol | Zoosterol | C27 | No C-24 alkyl group; Δ5 double bond. |

| This compound | Phytosterol | C28 | C-24β methyl group; Δ5, Δ22 double bonds.[1] |

| Ergosterol | Mycosterol | C28 | C-24β methyl group; Δ5, Δ7, Δ22 double bonds.[10][11] |

| Campesterol | Phytosterol | C28 | C-24α methyl group; Δ5 double bond. |

| β-Sitosterol | Phytosterol | C29 | C-24α ethyl group; Δ5 double bond. |

| Stigmasterol | Phytosterol | C29 | C-24α ethyl group; Δ5, Δ22 double bonds.[3] |

Metabolism in Humans

Dietary phytosterols, including this compound, are absorbed in the human intestine to a much lesser extent than cholesterol. While they share structural similarities, their metabolic impact can differ. Some studies suggest that certain phytosterols may have immune-modulating effects. For instance, this compound was observed to have a complex impact on cytokine levels in animal models of autoimmune encephalomyelitis.[4] In contrast to stigmasterol, which showed a beneficial effect in reducing amyloid generation in a mouse model, this compound had a negligible impact on the activity of β-secretase, an enzyme involved in amyloid production.[4]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex matrices like edible oils, serum, or environmental samples requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.[12]

Sample Preparation: Saponification and Extraction

A typical workflow is required to isolate sterols from the lipid fraction of a sample.

-

Saponification : To hydrolyze sterol esters and triglycerides, the sample (e.g., 1g of oil) is heated with an alcoholic potassium hydroxide solution (e.g., 6% KOH in methanol).[1] This process liberates free sterols.

-

Extraction : The non-saponifiable fraction, containing the free sterols, is extracted from the aqueous-alcoholic solution using a non-polar solvent like hexane or diethyl ether.[1][13]

-

Purification (Optional) : Solid-Phase Extraction (SPE) with silica or C18 cartridges can be used to clean up the extract and separate free sterols from other lipid classes.[12]

Derivatization for Gas Chromatography

Due to their low volatility, sterols require derivatization before GC analysis. This process replaces the polar hydroxyl group with a non-polar, thermally stable group.

-

Protocol : The dried sterol extract is treated with a silylating agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS).[14][15] The reaction is typically carried out at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers.[1]

Chromatographic Analysis

4.3.1. Gas Chromatography (GC) GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) provides high resolution for sterol analysis.

-

Typical GC-MS Conditions :

4.3.2. High-Performance Liquid Chromatography (HPLC) HPLC offers the advantage of analyzing sterols without derivatization.

-

Typical HPLC Conditions :

Quantitative Analysis and Method Performance

Quantitative analysis relies on the use of internal standards (e.g., epicoprostanol or 5α-cholestane) and calibration curves generated from pure this compound standards. The performance of various analytical methods has been documented.

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| HPLC-ECD [19] | Serum | < 3.4 µmol/L | - | - |

| Nano-LC-UV [13] | Olive Oil | 0.78 µg/mL | 1.56 µg/mL | 90 - 103 |

| GC-MS [17] | General | 5 - 50 ng/mL (SIM mode) | < 20 ng/mL[16] | - |

| GC-FID [17] | General | 0.02 - 0.2 mg/kg | - | - |

| LC-MS/MS (APCI) [20] | Edible Oils | - | - | - |

Conclusion

This compound is a C28 sterol of significant interest due to its role as a biomarker and its presence in the human diet. Its biosynthesis is intricately linked with that of other phytosterols, originating from campesterol. Understanding its unique structure in relation to other sterols is critical for elucidating its biological functions and metabolic effects. The analytical protocols detailed herein, from extraction to advanced chromatographic detection, provide a robust framework for researchers in natural product chemistry, food science, and clinical diagnostics to accurately identify and quantify this compound, facilitating further investigation into its physiological relevance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Diversity of Plant Sterols Metabolism: The Impact on Human Health, Sport, and Accumulation of Contaminating Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 6. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Analysis of phytosterols in extra-virgin olive oil by nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gas Chromatographic Determination and Method Validation of Stigmasterol, Β-Sitosterol, Campesterol and this compound Contents of Turkish Cottonseed Oil Samples [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous determination of β-sitosterol, campesterol, stigmasterol, and this compound in serum by high-performance liquid chromatography with electrochemical detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. scispace.com [scispace.com]

The Evolutionary Significance of Brassicasterol in Algae: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract